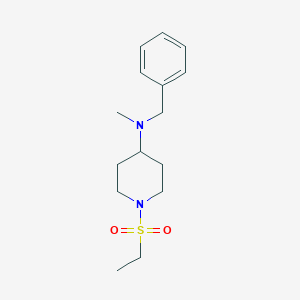
N-methyl-2-(pyridin-2-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(pyridin-2-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine, commonly known as O-4310, is a chemical compound that has been extensively studied for its potential use in the field of drug discovery. This compound belongs to the class of arylalkylamines and has been found to possess a range of interesting pharmacological properties.
Mechanism of Action
The exact mechanism of action of O-4310 is not fully understood, but it is believed to act as a sigma-1 receptor agonist. Activation of the sigma-1 receptor has been shown to have a range of effects on cellular processes such as calcium signaling, protein folding, and neurotransmitter release. O-4310 has been found to modulate the activity of the sigma-1 receptor, leading to changes in these cellular processes.
Biochemical and Physiological Effects:
O-4310 has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its potential use in the treatment of depression. O-4310 has also been found to have neuroprotective effects, which may make it a potential therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of O-4310 is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. However, one of the limitations of O-4310 is its relatively low selectivity for the sigma-1 receptor, which may lead to off-target effects in experiments.
Future Directions
There are several future directions for the study of O-4310. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of its potential use in the treatment of depression. Additionally, further studies are needed to fully understand the mechanism of action of O-4310 and its effects on cellular processes such as calcium signaling and protein folding.
Synthesis Methods
The synthesis of O-4310 involves the reaction of 2,3,4-trimethoxybenzyl chloride with N-methylpyridin-2-amine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure O-4310.
Scientific Research Applications
O-4310 has been studied extensively for its potential use as a drug target in various diseases. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a role in various cellular processes such as calcium signaling, cell survival, and neurotransmitter release. O-4310 has been shown to modulate the activity of the sigma-1 receptor, which has led to its investigation as a potential therapeutic agent in diseases such as Alzheimer's, Parkinson's, and depression.
properties
Product Name |
N-methyl-2-(pyridin-2-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine |
|---|---|
Molecular Formula |
C18H24N2O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-methyl-2-pyridin-2-yl-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H24N2O3/c1-20(12-10-15-7-5-6-11-19-15)13-14-8-9-16(21-2)18(23-4)17(14)22-3/h5-9,11H,10,12-13H2,1-4H3 |
InChI Key |
YZZZJXNSZPTDHU-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=C(C(=C(C=C2)OC)OC)OC |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=C(C(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247194.png)
![1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine](/img/structure/B247195.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B247198.png)


![1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247205.png)
![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
![N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247207.png)
![N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B247208.png)
![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247210.png)
![1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B247212.png)
![1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B247213.png)
![1-Benzyl-4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247214.png)
